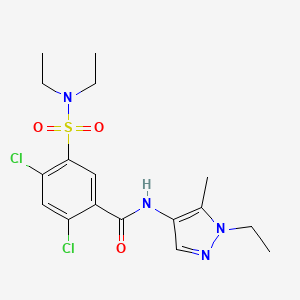
N-(1-methyl-1H-benzimidazol-2-yl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-5-(4-METHYLPHENYL)-3-ISOXAZOLECARBOXAMIDE is a synthetic organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-5-(4-METHYLPHENYL)-3-ISOXAZOLECARBOXAMIDE typically involves the following steps:
Formation of the Benzimidazole Core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation using methyl iodide or a similar reagent.
Formation of the Isoxazole Ring: This can be synthesized by the reaction of a nitrile oxide with an alkyne.
Coupling of the Benzimidazole and Isoxazole Units: This step involves the formation of an amide bond between the benzimidazole and isoxazole units, typically using a coupling reagent such as EDCI or DCC.
Industrial Production Methods
In an industrial setting, the synthesis of N-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-5-(4-METHYLPHENYL)-3-ISOXAZOLECARBOXAMIDE would involve optimization of the above steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as HPLC.
Chemical Reactions Analysis
Types of Reactions
N-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-5-(4-METHYLPHENYL)-3-ISOXAZOLECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols, electrophiles such as alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may yield an alcohol derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: As a potential therapeutic agent for treating diseases.
Industry: As an intermediate in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of N-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-5-(4-METHYLPHENYL)-3-ISOXAZOLECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a biological response. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-5-PHENYL-3-ISOXAZOLECARBOXAMIDE: Similar structure but lacks the methyl group on the phenyl ring.
N-(1H-1,3-BENZIMIDAZOL-2-YL)-5-(4-METHYLPHENYL)-3-ISOXAZOLECARBOXAMIDE: Similar structure but lacks the methyl group on the benzimidazole ring.
Uniqueness
N-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-5-(4-METHYLPHENYL)-3-ISOXAZOLECARBOXAMIDE is unique due to the presence of both the methyl group on the benzimidazole ring and the methyl group on the phenyl ring. This structural feature may confer unique biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C19H16N4O2 |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
N-(1-methylbenzimidazol-2-yl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C19H16N4O2/c1-12-7-9-13(10-8-12)17-11-15(22-25-17)18(24)21-19-20-14-5-3-4-6-16(14)23(19)2/h3-11H,1-2H3,(H,20,21,24) |
InChI Key |
XJJDUNKZGNNCSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=NC4=CC=CC=C4N3C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-cycloheptylidene-5-[(4-nitrophenoxy)methyl]furan-2-carbohydrazide](/img/structure/B10945232.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenyl-6-(thiophen-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10945245.png)
![N-{1-[(4-bromophenoxy)methyl]-1H-pyrazol-4-yl}-4-chlorobenzenesulfonamide](/img/structure/B10945254.png)
![(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)[4-(pyrimidin-2-yl)piperazin-1-yl]methanone](/img/structure/B10945255.png)
![N-(3-chloro-4-fluorophenyl)-1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10945257.png)
![1-(difluoromethyl)-N-{3-[3-(4-fluorophenyl)-1H-pyrazol-1-yl]propyl}-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B10945265.png)
![3-Bromo-2-methyl-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B10945266.png)

![2-[(4-Nitrophenoxy)methyl]-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10945294.png)
![1-ethyl-N-(furan-2-ylmethyl)-4-[(thiophen-2-ylsulfonyl)amino]-1H-pyrazole-3-carboxamide](/img/structure/B10945300.png)
![{5-[(4-chloro-2-methylphenoxy)methyl]furan-2-yl}[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B10945302.png)
![2-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-N-(2,4-dimethylphenyl)hydrazinecarbothioamide](/img/structure/B10945311.png)
![3-[(acetyloxy)methyl]-7-{[(4-chloro-1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10945312.png)
![(6-Bromopyrazolo[1,5-a]pyrimidin-2-yl){4-[3-(trifluoromethyl)benzyl]piperazin-1-yl}methanone](/img/structure/B10945316.png)
